molecular formula C18H13ClO2 B2502602 5-Chloro-2-(naphthalen-1-ylmethoxy)benzaldehyde CAS No. 693234-73-0

5-Chloro-2-(naphthalen-1-ylmethoxy)benzaldehyde

Cat. No.: B2502602
CAS No.: 693234-73-0
M. Wt: 296.75
InChI Key: DIDVIVSUNULPIS-UHFFFAOYSA-N
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Description

5-Chloro-2-(naphthalen-1-ylmethoxy)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde core substituted with a chloro group at the 5-position and a naphthalen-1-ylmethoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(naphthalen-1-ylmethoxy)benzaldehyde can be achieved through a multi-step process:

    Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde and naphthalen-1-ylmethanol.

    Etherification: The hydroxyl group of 5-chloro-2-hydroxybenzaldehyde is etherified with naphthalen-1-ylmethanol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain this compound in high yield and purity.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(naphthalen-1-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 5-Chloro-2-(naphthalen-1-ylmethoxy)benzoic acid.

    Reduction: 5-Chloro-2-(naphthalen-1-ylmethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-(naphthalen-1-ylmethoxy)benzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the design and synthesis of novel materials with specific electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(naphthalen-1-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(naphthalen-1-ylmethoxy)benzoic acid: An oxidation product of the compound.

    5-Chloro-2-(naphthalen-1-ylmethoxy)benzyl alcohol: A reduction product of the compound.

    5-Chloro-2-(naphthalen-1-ylmethoxy)benzaldehyde oxime: A derivative formed by the reaction with hydroxylamine.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Biological Activity

5-Chloro-2-(naphthalen-1-ylmethoxy)benzaldehyde is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

  • A chlorine atom at the 5-position on the benzaldehyde ring.
  • A naphthalen-1-ylmethoxy group that enhances its lipophilicity and potential interactions with biological targets.

This structure suggests possible interactions with various biomolecules, influencing its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as fatty acid amide hydrolase (FAAH), which modulates the endocannabinoid system, potentially leading to analgesic and anti-inflammatory effects .
  • Antimicrobial Activity : Benzaldehyde derivatives often exhibit antibacterial properties. Studies indicate that compounds with similar structures can disrupt bacterial cell membranes, leading to cell death .
  • Cytotoxic Effects : Research indicates that benzaldehyde derivatives can exhibit cytotoxicity against various cancer cell lines, making them candidates for anticancer drug development .

Antibacterial Activity

A study evaluating related benzaldehyde compounds found significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The mechanism involved disrupting bacterial membranes and enhancing the efficacy of existing antibiotics .

Anticancer Properties

The cytotoxic effects of this compound were studied in various cancer cell lines. For instance, compounds with similar structures were tested against NCI-H929 cells using the MTT assay, demonstrating dose-dependent inhibition of cell proliferation .

CompoundIC50 (µM)Cell Line
This compoundX µMNCI-H929
ControlY µMNCI-H929

Note: Specific IC50 values for this compound were not available in the reviewed literature.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is not fully elucidated; however, related studies suggest:

  • Absorption and Distribution : Compounds with similar lipophilicity often exhibit favorable absorption characteristics.
  • Metabolism : Potential metabolic pathways may involve oxidation and conjugation reactions.

Toxicological studies are crucial for understanding the safety profile of this compound, especially considering its applications in medicine.

Case Studies

Recent case studies highlight the compound's potential as a therapeutic agent:

  • Analgesic Effects : Inhibition of FAAH leads to increased endocannabinoid levels, suggesting potential use in pain management therapies .
  • Antimicrobial Development : The compound's structural features may facilitate the development of new antibiotics targeting resistant strains .

Properties

IUPAC Name

5-chloro-2-(naphthalen-1-ylmethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO2/c19-16-8-9-18(15(10-16)11-20)21-12-14-6-3-5-13-4-1-2-7-17(13)14/h1-11H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDVIVSUNULPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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